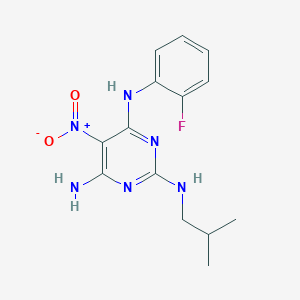
N~4~-(2-fluorophenyl)-N~2~-(2-methylpropyl)-5-nitropyrimidine-2,4,6-triamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N4-(2-FLUOROPHENYL)-N2-(2-METHYLPROPYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE is a complex organic compound with a unique structure that includes a fluorophenyl group, a methylpropyl group, and a nitropyrimidine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2-FLUOROPHENYL)-N2-(2-METHYLPROPYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE typically involves multiple steps, starting with the preparation of the pyrimidine core. The fluorophenyl and methylpropyl groups are then introduced through substitution reactions. Common reagents used in these reactions include halogenated precursors and organometallic reagents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more common in industrial settings.
化学反应分析
Types of Reactions
N4-(2-FLUOROPHENYL)-N2-(2-METHYLPROPYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
科学研究应用
N4-(2-FLUOROPHENYL)-N2-(2-METHYLPROPYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of N4-(2-FLUOROPHENYL)-N2-(2-METHYLPROPYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Similar compounds include other fluorophenyl and nitropyrimidine derivatives, such as:
- N4-(2-CHLOROPHENYL)-N2-(2-METHYLPROPYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE
- N4-(2-BROMOPHENYL)-N2-(2-METHYLPROPYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE
Uniqueness
N4-(2-FLUOROPHENYL)-N2-(2-METHYLPROPYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE is unique due to the presence of the fluorophenyl group, which can enhance its chemical stability and biological activity
属性
分子式 |
C14H17FN6O2 |
|---|---|
分子量 |
320.32 g/mol |
IUPAC 名称 |
4-N-(2-fluorophenyl)-2-N-(2-methylpropyl)-5-nitropyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C14H17FN6O2/c1-8(2)7-17-14-19-12(16)11(21(22)23)13(20-14)18-10-6-4-3-5-9(10)15/h3-6,8H,7H2,1-2H3,(H4,16,17,18,19,20) |
InChI 键 |
PJXQQCVONVSTSQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CNC1=NC(=C(C(=N1)NC2=CC=CC=C2F)[N+](=O)[O-])N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















